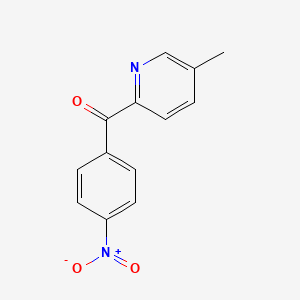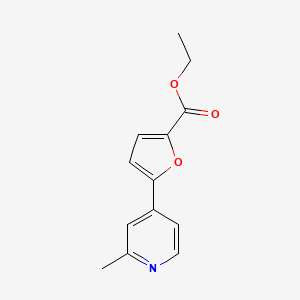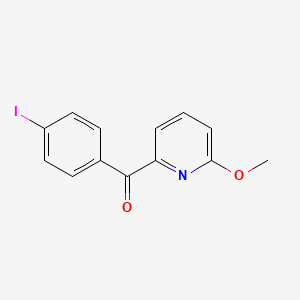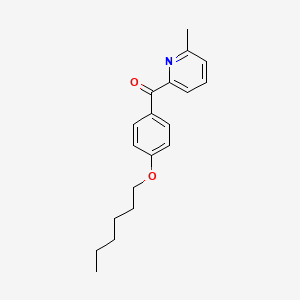
2-(2,6-Dimethylbenzoyl)-3-methylpyridine
Vue d'ensemble
Description
The compound “2-(2,6-Dimethylbenzoyl)-3-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethylbenzoyl)-3-methylpyridine” would consist of a pyridine ring with a methyl group at the 3-position and a 2,6-dimethylbenzoyl group at the 2-position .Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-3-methylpyridine” would depend on its exact structure. Pyridine is a polar molecule and is often used as a solvent in chemical reactions .Applications De Recherche Scientifique
Interligand C-C Coupling in Complexes
- Research by Arevalo, Riera, and Pérez (2017) explored C-C coupling between N-bonded 1,2-dimethylimidazole, 2-methyloxazoline, or 2-methylpyridine and other ligands in the coordination sphere of Re(CO)3 fragments. This study is significant for understanding the chemistry of 2-methylpyridine derivatives like 2-(2,6-Dimethylbenzoyl)-3-methylpyridine in complex formation (Arevalo et al., 2017).
Photochemical Dimerization Studies
- Taylor and Kan (1963) investigated the ultraviolet irradiation of various 2-aminopyridines, leading to the formation of 1,4-dimers. This research contributes to understanding the photochemical properties of pyridine derivatives (Taylor & Kan, 1963).
Electrical Conductivity of TCNQ Complexes
- Bruce and Herson (1969) conducted experiments involving the condensation of 2-methyl- and 2,6-dimethylpyridine with benzaldehyde. Their findings are relevant for the electrical properties of materials related to 2-(2,6-Dimethylbenzoyl)-3-methylpyridine (Bruce & Herson, 1969).
Nickel Complexes with Phosphinopyridine Ligands
- Speiser, Braunstein, and Saussine (2004) studied new phosphinopyridine ligands and their catalytic behavior, which is relevant for understanding the catalytic applications of 2-methylpyridine derivatives (Speiser et al., 2004).
Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine, providing insights into the versatile applications of pyridine analogs (Halcrow, 2005).
Inhibitory Effects in Hydrodesulfurization
- Egorova and Prins (2006) studied the inhibitory effects of 2-methylpyridine and related compounds in hydrodesulfurization, which is crucial for industrial catalysis research (Egorova & Prins, 2006).
DNA-Binding Behaviors of Ruthenium(II) Complexes
- Xu, Zheng, Deng, Lin, Zhang, and Ji (2003) investigated the binding of Ruthenium(II) complexes to DNA, which is significant for understanding the interactions of pyridine-based ligands with biological molecules (Xu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-4-7-11(2)13(10)15(17)14-12(3)8-5-9-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQUEIVIXWBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)












